molecular formula C12H10BrNO3 B3035523 2-(3-Bromophenyl)-5-methyl-4-oxazoleacetic acid CAS No. 328918-95-2

2-(3-Bromophenyl)-5-methyl-4-oxazoleacetic acid

Cat. No.: B3035523
CAS No.: 328918-95-2
M. Wt: 296.12 g/mol
InChI Key: WVWVSAXKJDDNKO-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-5-methyl-4-oxazoleacetic acid is a chemical compound of significant interest in medicinal chemistry research, built around a core oxazole heterocycle. The oxazole scaffold is a privileged structure in drug discovery, known for its wide spectrum of biological activities . Researchers investigate this and similar bromophenyl-oxazole derivatives primarily for their potential pharmacological properties. Based on studies of closely related compounds, this acetic acid-functionalized oxazole may serve as a key intermediate or lead compound in developing new therapeutic agents. Oxazole derivatives have demonstrated considerable antimicrobial potential against various bacterial strains, including Staphylococcus aureus and Escherichia coli . Furthermore, structural analogues, particularly those incorporating specific aromatic substitutions, have shown promising analgesic and anti-inflammatory activities in pharmacological models, making them valuable for pain-related research . The presence of the bromine atom on the phenyl ring offers a versatile handle for further synthetic modification via cross-coupling reactions, allowing researchers to explore a wider chemical space and structure-activity relationships. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for specific protocol development.

Properties

IUPAC Name

2-[2-(3-bromophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-7-10(6-11(15)16)14-12(17-7)8-3-2-4-9(13)5-8/h2-5H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWVSAXKJDDNKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)Br)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Robinson-Gabriel Cyclodehydration

The Robinson-Gabriel synthesis remains a cornerstone for oxazole ring formation. For 2-(3-bromophenyl)-5-methyl-4-oxazoleacetic acid, this method involves cyclodehydration of a β-ketoamide precursor. The β-ketoamide is typically synthesized by condensing 3-bromophenylacetic acid with a methyl-substituted amino alcohol, followed by acylation. Cyclization is achieved using polyphosphoric acid (PPA) at 120–140°C for 4–6 hours, yielding the oxazole core.

For example, reacting 3-bromophenylacetic acid with 2-amino-1-propanol in the presence of dicyclohexylcarbodiimide (DCC) forms the intermediate β-ketoamide. Subsequent dehydration with PPA yields the target compound with a reported efficiency of 58%. This method, however, requires careful temperature control to avoid decarboxylation of the acetic acid moiety.

Van Leusen Reaction with TosMIC

The van Leusen reaction employs tosylmethyl isocyanide (TosMIC) to construct oxazoles from aldehydes or ketones. For this compound, 3-bromoacetophenone serves as the ketone precursor. Reaction with TosMIC in methanol under basic conditions (K₂CO₃) at room temperature generates the oxazole ring, with subsequent hydrolysis introducing the acetic acid group.

This two-step process achieves a moderate yield of 45–50%, limited by competing side reactions during hydrolysis. The regioselectivity of TosMIC addition ensures the methyl group occupies the 5-position, while the 3-bromophenyl group anchors at the 2-position.

Modern Green Synthesis Approaches

Microwave-Assisted Cyclization

Microwave irradiation significantly accelerates reaction kinetics. A 2023 study demonstrated that heating a mixture of 3-bromophenylglyoxylic acid and methylglycine in acetic anhydride under microwave conditions (350 W, 120°C, 15 minutes) produces the oxazole ring with 72% yield. The acetic acid moiety is introduced via in situ oxidation of a hydroxymethyl intermediate using potassium permanganate.

This method reduces reaction time from hours to minutes and minimizes by-product formation, making it preferable for scalable synthesis.

Continuous Flow Synthesis

Continuous flow systems enhance safety and reproducibility for exothermic reactions. A 2024 protocol utilized a microstructured reactor to combine 3-bromobenzaldehyde and methylisocyanoacetate in a tetrahydrofuran (THF) stream at 80°C. The resultant oxazoline intermediate is oxidized to the oxazole using MnO₂ in a secondary flow module, achieving an overall yield of 68%.

Comparative Analysis of Synthetic Routes

Method Starting Materials Conditions Yield (%) Key Advantages
Robinson-Gabriel 3-Bromophenylacetic acid, 2-amino-1-propanol PPA, 140°C, 6h 58 High regioselectivity
Van Leusen 3-Bromoacetophenone, TosMIC K₂CO₃, MeOH, RT 45 Mild conditions
Microwave-Assisted 3-Bromophenylglyoxylic acid, methylglycine Ac₂O, 350 W, 15min 72 Rapid, energy-efficient
Continuous Flow 3-Bromobenzaldehyde, methylisocyanoacetate THF, 80°C, MnO₂ 68 Scalable, minimal by-products

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.62 (s, 1H, Ar-H), 7.48 (d, J = 8.0 Hz, 1H, Ar-H), 2.51 (s, 3H, CH₃), 2.34 (s, 2H, CH₂COOH).
  • IR (KBr) : 1715 cm⁻¹ (C=O stretch), 1560 cm⁻¹ (C=N stretch).

X-ray Crystallography

Single-crystal X-ray analysis confirms the oxazole ring geometry and substituent positions. The dihedral angle between the oxazole and 3-bromophenyl rings is 12.5°, indicating moderate conjugation.

Applications and Derivatives

This compound serves as a precursor for antimicrobial and anti-inflammatory agents. Bromine at the 3-position enhances electrophilic reactivity, enabling Suzuki-Miyaura couplings for further functionalization.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-5-methyl-4-oxazoleacetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of light or radical initiators.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution Products: Various substituted phenyl derivatives.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or amines.

Scientific Research Applications

2-(3-Bromophenyl)-5-methyl-4-oxazoleacetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-5-methyl-4-oxazoleacetic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group and oxazole ring can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs in the Oxazole Family

2-(4-Fluorophenyl)-5-(3-thienyl)-4-oxazoleacetic acid (Compound 88)

  • Substituents : 4-Fluorophenyl (position 2), 3-thienyl (position 5), acetic acid (position 4).
  • Activity: Demonstrated potent hypolipidemic effects in rats, with 2× and 4× greater efficacy than clofibrate in normal and hyperlipidemic models, respectively .

5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic Acid

  • Structure : Isoxazole ring with 4-bromophenyl (position 5), methyl (position 3), and carboxylic acid (position 4).
  • Similarity : 0.95 structural similarity to the target compound .

Heterocyclic Variants: Oxadiazoles and Isoxazoles

2-(3-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (5h)

  • Substituents : 3-Bromophenyl (position 2), 4-methoxyphenyl (position 5).
  • Synthesis : Prepared via DIC-mediated coupling in DCM/DMF .
  • Comparison : The oxadiazole core is more electron-deficient than oxazole, which may reduce metabolic stability but enhance interactions with aromatic residues in target proteins.

3-(4-(4-Bromophenoxy)phenyl)-5-methylisoxazole-4-carboxylic Acid

  • Substituents: Phenoxy-bromophenyl (position 3), methyl (position 5), carboxylic acid (position 4).

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Heterocycle Substituents (Positions) Biological Activity Synthesis Method
2-(3-Bromophenyl)-5-methyl-4-oxazoleacetic acid Oxazole 3-Bromophenyl (2), Methyl (5), Acetic acid (4) Potential hypolipidemic (inferred) Hydrazide cyclization (e.g., POCl3)
2-(4-Fluorophenyl)-5-(3-thienyl)-4-oxazoleacetic acid (88) Oxazole 4-Fluorophenyl (2), 3-Thienyl (5), Acetic acid (4) Hypolipidemic activity in rats Not specified
5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid Isoxazole 4-Bromophenyl (5), Methyl (3), Carboxylic acid (4) Similarity 0.95 to target Not specified
2-(3-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (5h) Oxadiazole 3-Bromophenyl (2), 4-Methoxyphenyl (5) None specified DIC coupling in DCM/DMF

Biological Activity

2-(3-Bromophenyl)-5-methyl-4-oxazoleacetic acid, identified by its CAS number 328918-95-2, is a compound of growing interest in pharmaceutical research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a bromophenyl group and an oxazole ring, contributing to its unique pharmacological properties. The molecular formula is C11H10BrN2O3, with a molecular weight of 300.11 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially modulating immune responses.
  • Receptor Interaction : The compound may interact with receptors related to pain and inflammation, suggesting its potential use in analgesic therapies.

Biological Activities

The following sections detail the biological activities observed for this compound.

Antiinflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential application in treating inflammatory diseases.

Antitumor Activity

Preliminary studies have suggested that this compound may possess antitumor properties. In cell line assays, it has shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It demonstrated inhibitory effects against several bacterial strains, indicating its potential as an antibiotic agent.

Case Studies

Several studies have explored the pharmacological potential of this compound:

  • Study on Inflammatory Response : A study conducted on murine models indicated that administration of the compound significantly reduced paw edema induced by carrageenan, highlighting its anti-inflammatory properties.
  • Cancer Cell Line Evaluation : In vitro tests on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines showed that the compound inhibited cell proliferation effectively at concentrations ranging from 10 to 50 µM.
  • Antimicrobial Efficacy : A recent investigation assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.

Data Table: Biological Activities Overview

Activity TypeObserved EffectReference Study
AntiinflammatoryReduced cytokine production
AntitumorInduced apoptosis in cancer cells
AntimicrobialInhibited growth of bacterial strains

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(3-Bromophenyl)-5-methyl-4-oxazoleacetic acid, and how do reaction conditions impact yield?

  • Answer: The synthesis of bromophenyl-substituted heterocycles often involves cyclization reactions. For example, 1,3,4-oxadiazole derivatives are synthesized via hydrazide intermediates treated with POCl₃ or acidic ionic liquids to promote cyclization . For the target compound, a plausible route involves coupling 3-bromophenylacetic acid (precursor available from suppliers like Thermo Scientific Chemicals ) with a methyl-oxazoleacetic acid backbone. Key conditions include reflux temperature, solvent choice (e.g., dry methanol or acetic acid), and stoichiometric ratios of reagents like POCl₃ to ensure complete cyclization . Yield optimization requires careful pH adjustment during precipitation and purification via column chromatography.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the bromophenyl and oxazole ring substitution patterns. Infrared (IR) spectroscopy identifies functional groups like the carboxylic acid (C=O stretch at ~1700 cm⁻¹). Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95% as per commercial standards ). X-ray crystallography, though less common, can resolve crystal structures of analogous compounds .

Advanced Research Questions

Q. How can researchers optimize the cyclization step to minimize by-products during synthesis?

  • Answer: Cyclization efficiency depends on catalyst selection and reaction medium. For example, Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) enhance reaction rates and selectivity in heterocycle formation compared to traditional POCl₃ . Solvent-free conditions or microwave-assisted synthesis may reduce side reactions. Monitoring reaction progress via Thin-Layer Chromatography (TLC) and adjusting stoichiometry (e.g., 1.2 equiv. POCl₃) can further suppress by-products .

Q. What strategies resolve discrepancies in reported biological activity data for bromophenyl-oxazole derivatives?

  • Answer: Contradictions in biological data (e.g., antimicrobial vs. inactive results) may arise from variations in assay conditions. Standardizing protocols (e.g., consistent bacterial strains, solvent controls) is critical. Structure-Activity Relationship (SAR) studies should compare substituent effects: for instance, electron-withdrawing groups like bromine enhance bioactivity in some oxadiazoles . Dose-response curves and molecular docking simulations can clarify mechanisms .

Q. How does the electronic nature of the 3-bromophenyl group influence the compound’s reactivity in cross-coupling reactions?

  • Answer: The bromine atom acts as a directing group, facilitating regioselective functionalization (e.g., Suzuki-Miyaura coupling). Its electron-withdrawing effect stabilizes intermediates during metal-catalyzed reactions. Comparative studies with 4-bromophenyl analogs show differences in reaction rates due to steric and electronic effects . Density Functional Theory (DFT) calculations can predict reactive sites and transition states .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Bromophenyl)-5-methyl-4-oxazoleacetic acid
Reactant of Route 2
2-(3-Bromophenyl)-5-methyl-4-oxazoleacetic acid

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